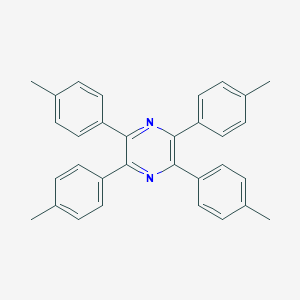

2,3,5,6-Tetrakis(4-methylphenyl)pyrazine

説明

2,3,5,6-Tetrakis(4-methylphenyl)pyrazine is a pyrazine-based compound functionalized with four 4-methylphenyl groups at the 2, 3, 5, and 6 positions. This substitution pattern confers unique steric and electronic properties, making it a versatile ligand for coordination chemistry and a precursor for advanced materials. Its bulky aromatic substituents enhance thermal stability and influence supramolecular interactions, which are critical in applications such as metal-organic frameworks (MOFs) or optoelectronic materials.

特性

分子式 |

C32H28N2 |

|---|---|

分子量 |

440.6g/mol |

IUPAC名 |

2,3,5,6-tetrakis(4-methylphenyl)pyrazine |

InChI |

InChI=1S/C32H28N2/c1-21-5-13-25(14-6-21)29-30(26-15-7-22(2)8-16-26)34-32(28-19-11-24(4)12-20-28)31(33-29)27-17-9-23(3)10-18-27/h5-20H,1-4H3 |

InChIキー |

AYAULFGKPYNHFM-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=C(N=C(C(=N2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)C5=CC=C(C=C5)C |

正規SMILES |

CC1=CC=C(C=C1)C2=C(N=C(C(=N2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)C5=CC=C(C=C5)C |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Group Variations

The following table summarizes key pyrazine derivatives and their distinguishing features:

Key Comparative Analyses

a. Coordination Chemistry and MOF Performance

- Carboxyphenyl derivative (H₄TCPP): Forms porous MOFs with high CO₂ adsorption capacity (e.g., STA-27, a scandium MOF with a unique 1D rod SBU and surface area >1000 m²/g) . The carboxylate groups enable strong metal coordination (Zn²⁺, Sc³⁺), facilitating framework stability .

- Pyridyl derivative (tppz): Acts as a bis-tridentate ligand in diruthenium/dicopper complexes. For example, [(dpk)(Cl)Ru(μ-tppz)Ru(Cl)(dpk)]ⁿ⁺ exhibits mixed-valence states and intervalence charge transfer, critical for magnetic materials .

b. Energetic Materials

- Tetrazolyl derivative (H₄TTP): Demonstrates superior detonation velocity (6886 m/s) and thermal stability (Tₚ = 254°C) due to high nitrogen content (N% = 52.9).

Thermal and Electronic Properties

- Thermal Stability: Carboxyphenyl and tetrazolyl derivatives show higher thermal stability (>250°C) due to strong intermolecular interactions (coordination bonds or π-stacking). Methylphenyl groups may lower melting points but improve solubility in organic solvents.

- Electronic Effects: Pyridyl and tetrazolyl substituents introduce electron-withdrawing effects, altering redox behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。